

Desmethylnoramide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Desmethylnoramide*

Cat. No.: *B154622*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylnoramide, also known as 4-(4-morpholinyl)-2,2-diphenyl-1-(1-pyrrolidinyl)-1-butanone, is a synthetic opioid analgesic that is structurally related to dextromoramide.[1] First synthesized in the late 1950s, it has recently emerged as a designer drug, prompting renewed interest in its chemical and pharmacological properties.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and in vitro pharmacology of **desmethylnoramide**, intended to support research and drug development efforts. All quantitative data is summarized in structured tables, and detailed methodologies for cited experiments are provided.

Chemical Structure and Properties

Desmethylnoramide is a tertiary amine and a member of the diphenylpropylamine class of opioids.[2] Its chemical structure is characterized by a central diphenylbutanone core with morpholine and pyrrolidine substituents.

Table 1: Chemical Identifiers and Properties of **Desmethylnoramide**

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | 4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one | [1] |
| CAS Number | 1767-88-0 | |
| Molecular Formula | C ₂₄ H ₃₀ N ₂ O ₂ | |
| Molecular Weight | 378.5 g/mol | |
| Appearance | Crystalline solid | |

Table 2: Physicochemical Properties of **Desmethylnoramide**

| Property | Value | Reference |
|------------------|--|-----------|
| Melting Point | 145-151 °C | |
| Boiling Point | 575.5 °C at 760 mmHg | |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | |
| LogP (Predicted) | 3.44 | |

Pharmacological Properties

Desmethylnoramide is an opioid analgesic with demonstrated activity in rodents. Its primary mechanism of action is through the activation of the μ -opioid receptor (MOR), a G protein-coupled receptor (GPCR).

In Vitro Pharmacology

A key study characterized the in vitro activity of **desmethylnoramide** at the human μ -opioid receptor using a β -arrestin2 recruitment assay. This assay measures the recruitment of the β -arrestin2 protein to the activated GPCR, a critical step in receptor desensitization and signaling.

Table 3: In Vitro μ -Opioid Receptor (MOR) Activation by **Desmethylnoramide**

| Assay | Parameter | Value | Reference |
|--------------------------------|----------------------------------|---------|-----------|
| β -arrestin2 Recruitment | EC ₅₀ | 1335 nM | |
| E _{max} | 126% (relative to hydromorphone) | | |

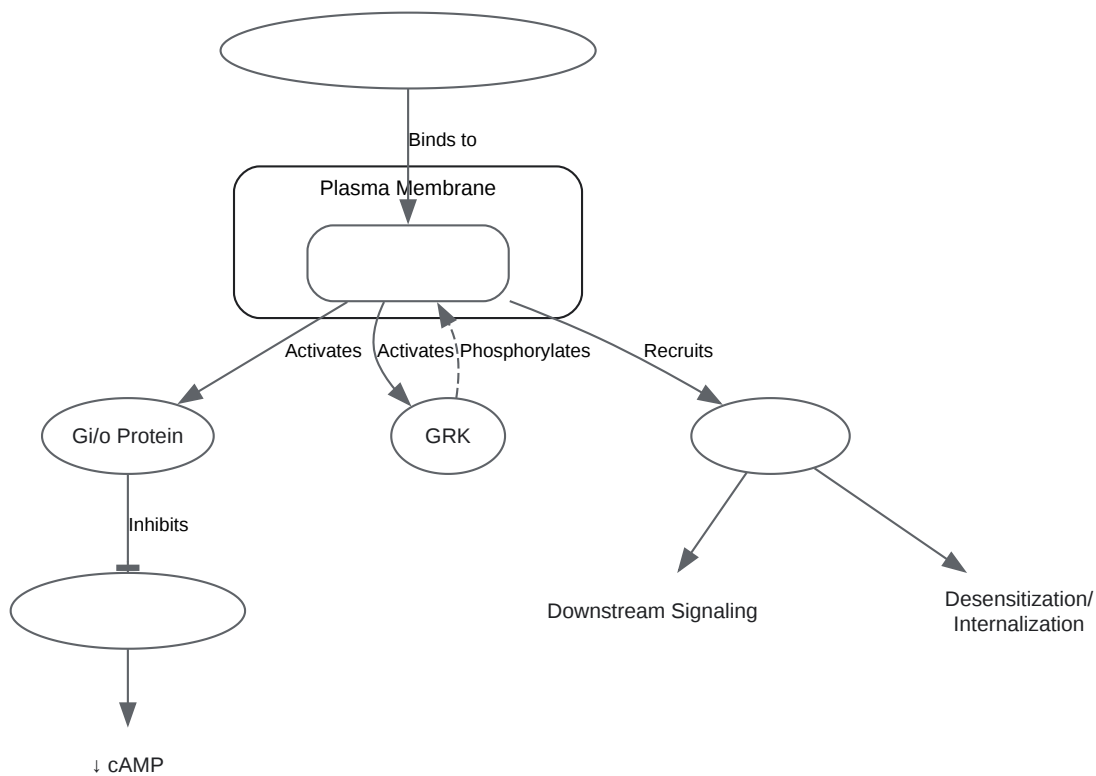
EC₅₀ (Half-maximal effective concentration) is a measure of the compound's potency. A lower EC₅₀ indicates higher potency. E_{max} (Maximum effect) is a measure of the compound's efficacy. It is expressed as a percentage of the maximum response produced by the reference agonist, hydromorphone.

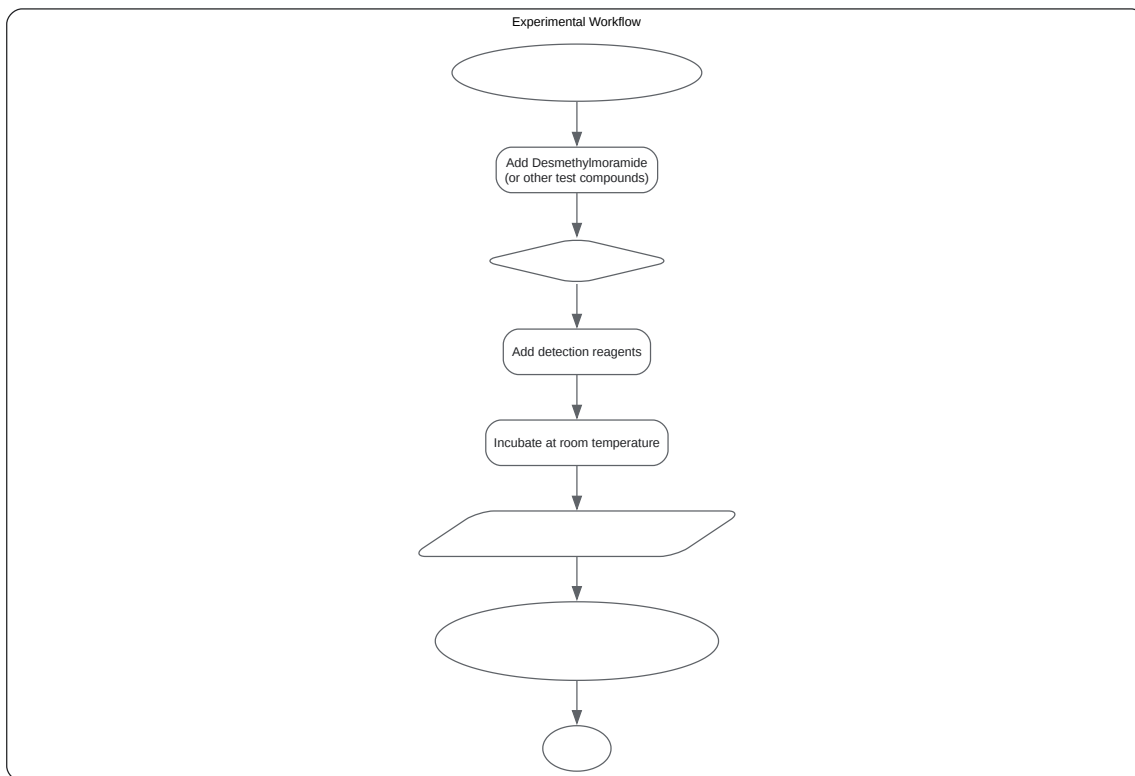
The data indicates that **desmethylnoramide** is a full agonist at the μ -opioid receptor, with a lower potency compared to other opioids like fentanyl and methadone.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Activation of the μ -opioid receptor by an agonist like **desmethylnoramide** initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Concurrently, receptor activation triggers phosphorylation by G protein-coupled receptor kinases (GRKs), which promotes the binding of β -arrestin2. This interaction not only leads to receptor desensitization and internalization but also initiates a separate wave of G protein-independent signaling.





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